N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-(4-hydroxyquinazolin-2-yl)butanamide
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Overview
Description
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE is a complex organic compound that belongs to the class of benzimidazole and quinazoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the benzimidazole core through cyclization reactions.
- Synthesis of the quinazoline moiety via condensation reactions.
- Coupling of the benzimidazole and quinazoline units through amide bond formation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent for treating diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the desired therapeutic effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole derivatives: Known for their antimicrobial and anticancer activities.
Quinazoline derivatives: Used as kinase inhibitors in cancer therapy.
Uniqueness
N-(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZIMIDAZOL-5-YL)-4-(4-OXO-3,4-DIHYDRO-2-QUINAZOLINYL)BUTANAMIDE combines the structural features of both benzimidazole and quinazoline, potentially offering a unique profile of biological activities and applications.
Properties
Molecular Formula |
C21H21N5O3 |
---|---|
Molecular Weight |
391.4 g/mol |
IUPAC Name |
N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)-4-(4-oxo-3H-quinazolin-2-yl)butanamide |
InChI |
InChI=1S/C21H21N5O3/c1-25-16-11-10-13(12-17(16)26(2)21(25)29)22-19(27)9-5-8-18-23-15-7-4-3-6-14(15)20(28)24-18/h3-4,6-7,10-12H,5,8-9H2,1-2H3,(H,22,27)(H,23,24,28) |
InChI Key |
ZAEQCRYZDLGSHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)NC(=O)CCCC3=NC4=CC=CC=C4C(=O)N3)N(C1=O)C |
Origin of Product |
United States |
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